4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Overview
Description
4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one is an organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a sulfanylidene group and a 4-methylphenyl group attached to a hexahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one typically involves the reaction of 4-methylphenyl isothiocyanate with a suitable amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl isothiocyanate: A precursor in the synthesis of the target compound.
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Sulfonamides: Compounds with similar sulfur-containing functional groups.
Uniqueness
4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-9-5-7-10(8-6-9)14-13-11(16-15(19)17-14)3-2-4-12(13)18/h5-8,14H,2-4H2,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZUVXXBXWVHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322196 | |
Record name | 4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
223694-81-3 | |
Record name | 4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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